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molecular formula C12H28N2O5 B1665983 Amino-PEG5-Amine CAS No. 72236-26-1

Amino-PEG5-Amine

Cat. No. B1665983
M. Wt: 280.36 g/mol
InChI Key: FOOPZYBJIJNBLQ-UHFFFAOYSA-N
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Patent
US04968602

Procedure details

A solution containing 60 g of 1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane (0.118 mol), 14.8 g of hydrazine hydrate (0.296 mol) and 500 ml of ethanol were heated with mechanical stirring in a 100° C. oil bath for 3 hours. The mixture was then allowed to cool and was then filtered. The filter cake was washed four times with 300 ml portions of ethanol. The combined filtrates were concentrated to give 32.35 g of a yellow opaque glassy oil. Evaporative distillation at 150°-200° C. (0.01 mm) gave 22.82 g of a light yellow oil (69% yield).
Name
1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][N:23]2C(=O)C3=CC=CC=C3C2=O)C(=O)C2=CC=CC=C12.O.NN>C(O)C>[NH2:23][CH2:22][CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][NH2:5] |f:1.2|

Inputs

Step One
Name
1,17-diphthalimido-3,6,9,12,15 - pentaoxaheptadecane
Quantity
60 g
Type
reactant
Smiles
C1(C=2C(C(N1CCOCCOCCOCCOCCOCCN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
Name
Quantity
14.8 g
Type
reactant
Smiles
O.NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring in a 100° C. oil bath for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The filter cake was washed four times with 300 ml portions of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCOCCOCCOCCOCCOCCN
Measurements
Type Value Analysis
AMOUNT: MASS 32.35 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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